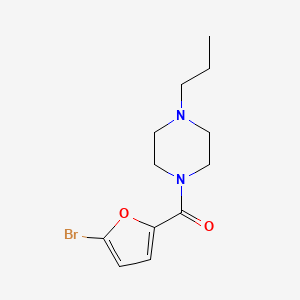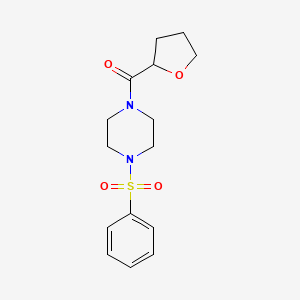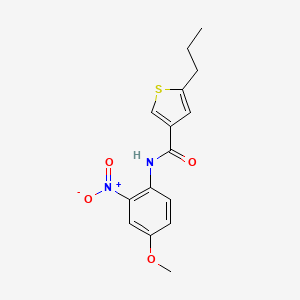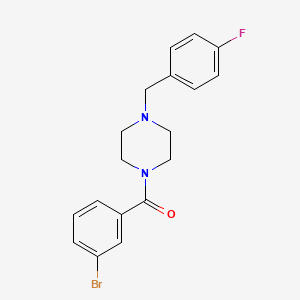
4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as NPC1161B, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurological research, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for cognitive function.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in different studies. In cancer research, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been found to induce apoptosis, inhibit cell growth, and cause cell cycle arrest in cancer cells. In neurological research, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been found to improve neurological function, reduce brain damage, and increase levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. Its synthetic nature also allows for precise control of its chemical composition and purity. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of specific therapeutic applications.
Zukünftige Richtungen
For 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide research include further studies on its mechanism of action and potential therapeutic applications. In cancer research, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide could be studied in combination with other anti-cancer agents to enhance its efficacy. In neurological research, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide could be studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide could be modified to improve its pharmacokinetic properties and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has shown promising anti-proliferative effects on cancer cells. In a study conducted on human glioma cells, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide was found to induce apoptosis and inhibit cell growth. In another study, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In neurological research, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential as a neuroprotective agent. In a study conducted on rats with cerebral ischemia-reperfusion injury, 4-(2-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide was found to reduce brain damage and improve neurological function.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(25)19-13-5-7-14(8-6-13)22(23)24/h1-8H,9-12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFICGOVVHHTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)



![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)
![2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B4179772.png)
